molecular formula C22H30O2Si B14251592 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- CAS No. 389123-31-3

5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)-

Cat. No.: B14251592
CAS No.: 389123-31-3
M. Wt: 354.6 g/mol
InChI Key: IDINHWOHXYVGAQ-IBGZPJMESA-N
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Description

5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- is a chiral organosilicon compound It is characterized by the presence of a hexenol group and a diphenylsilyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5-Hexen-3-ol.

    Protection of Hydroxyl Group: The hydroxyl group of 5-Hexen-3-ol is protected using tert-butyldiphenylsilyl chloride in the presence of a base such as imidazole or pyridine. This reaction is carried out in an anhydrous solvent like dichloromethane.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles like Grignard reagents or organolithium compounds.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted silyl ethers.

Scientific Research Applications

5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry:

    Material Science: Utilized in the preparation of novel materials with unique properties.

    Biological Studies: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Mechanism of Action

The mechanism of action of 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- involves its interaction with various molecular targets. The silyl ether group can undergo hydrolysis to release the active alcohol, which can then participate in further chemical reactions. The compound’s unique structure allows it to interact with specific enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3S)
  • 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (3R)

Uniqueness

The presence of the diphenylsilyl ether group in 5-Hexen-3-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (3S)- distinguishes it from other similar compounds. This structural feature imparts unique reactivity and stability, making it valuable in various synthetic applications.

Properties

CAS No.

389123-31-3

Molecular Formula

C22H30O2Si

Molecular Weight

354.6 g/mol

IUPAC Name

(3S)-1-[tert-butyl(diphenyl)silyl]oxyhex-5-en-3-ol

InChI

InChI=1S/C22H30O2Si/c1-5-12-19(23)17-18-24-25(22(2,3)4,20-13-8-6-9-14-20)21-15-10-7-11-16-21/h5-11,13-16,19,23H,1,12,17-18H2,2-4H3/t19-/m0/s1

InChI Key

IDINHWOHXYVGAQ-IBGZPJMESA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC[C@H](CC=C)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCC(CC=C)O

Origin of Product

United States

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